![molecular formula C18H25N5O B2495748 N-(1-cyano-1-cyclopropylethyl)-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]acetamide CAS No. 1280870-22-5](/img/structure/B2495748.png)
N-(1-cyano-1-cyclopropylethyl)-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule, likely of interest due to its structural features and potential biological activity. Research on similar compounds provides a foundation for understanding its synthesis, structure, and properties.
Synthesis Analysis
The synthesis of complex acetamides often involves cyclisation reactions and the use of catalysts. For instance, Galeazzi et al. (1996) demonstrated the synthesis of pyrrolidin-2-ones through oxidative cyclisation, indicating potential methodologies for constructing similar cyclic structures (Galeazzi, Mobbili, & Orena, 1996). This approach might be adaptable for synthesizing the pyrrolidine component of the target compound.
Molecular Structure Analysis
The structure of similar compounds has been elucidated through various techniques, including NMR and X-ray crystallography. For example, an investigation into the structure and reactivity of certain pyridinium compounds by Koch et al. (1990) provides insights into the molecular configurations and structural determinations relevant to similar acetamides (Koch, Waterman, Banks, & Streitwieser, 1990).
Chemical Reactions and Properties
Chemical reactions involving acetamide derivatives have been studied, with attention to their cyclization reactions and the influence of substituents. For instance, the work by Tverdokhlebov et al. (2004) on the synthesis of pyrrolo[2,3-c]2,7-naphthyridine derivatives through cascade heterocyclization reactions provides valuable insights into the types of chemical reactions that might be relevant for our target compound (Tverdokhlebov, Resnyanska, Zavada, Tolmachev, Kostyuk, & Chernega, 2004).
Physical Properties Analysis
The physical properties of similar compounds, including solubility, melting points, and crystalline structure, can often be inferred from detailed structural analysis. For instance, the crystal structure analysis performed by Geng et al. (2023) on triazine derivatives offers a method for predicting the physical properties of related compounds (Geng, Zhao, Xu, Cao, Hu, & Gong, 2023).
Chemical Properties Analysis
The chemical properties, such as reactivity with other chemical groups, stability under various conditions, and potential for forming derivatives, can be gleaned from studies on similar molecules. For example, the work by Liu et al. (2014) on the acylation of alcohols using a DMAP salt catalyst highlights the types of chemical properties and reactivity that might be expected from acetamide compounds (Liu, Ma, Liu, & Wang, 2014).
Applications De Recherche Scientifique
Novel Heterocyclic Compound Synthesis
Researchers have explored the synthesis of novel heterocyclic compounds using derivatives similar to "N-(1-cyano-1-cyclopropylethyl)-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]acetamide." These studies involve the reaction of specific acetamide derivatives with various chemical agents to produce new compounds with potential biological activities. For instance, the reaction of α-cyano-β-dimethylaminocrotonic acid amide with certain acetals led to the creation of enaminoacrylamidines, which upon cyclization, yielded pyridone and various pyrrolo-, pyrido-, and azepino[2,3-b]pyridine derivatives (Granik et al., 1977). Similarly, 2-Cyano- N -(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1 H -pyrazol-4-yl)acetamide was used as a key intermediate for synthesizing new coumarin, pyridine, pyrrole, thiazole, and other heterocyclic compounds, showcasing antimicrobial activity (Bondock et al., 2008).
Antimicrobial and Insecticidal Applications
Several studies have focused on the antimicrobial and insecticidal applications of synthesized heterocyclic compounds derived from acetamide precursors. For example, new heterocycles incorporating a thiadiazole moiety were synthesized and evaluated for their insecticidal properties against the cotton leafworm, demonstrating the potential for agricultural pest management (Fadda et al., 2017).
Advanced Organic Synthesis Techniques
Research has also delved into advanced organic synthesis techniques involving acetamide derivatives. These studies provide insights into the preparation, structure, and reactivity of complex organic compounds, contributing to the development of new synthetic methodologies that could be applied in pharmaceutical chemistry and material science (Koch et al., 1990).
Propriétés
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O/c1-18(13-19,15-5-6-15)22-17(24)12-23-9-7-14(11-23)10-21-16-4-2-3-8-20-16/h2-4,8,14-15H,5-7,9-12H2,1H3,(H,20,21)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNXFJNTPHRDEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CN2CCC(C2)CNC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-cyclopropylethyl)-2-(3-{[(pyridin-2-yl)amino]methyl}pyrrolidin-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

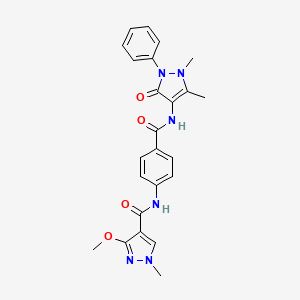
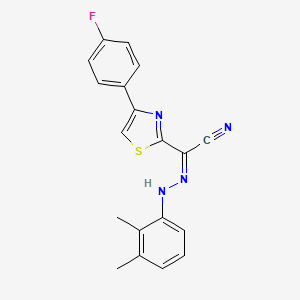

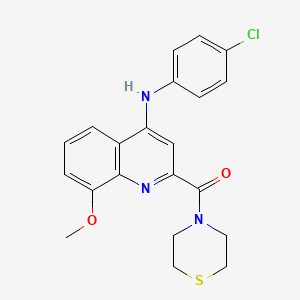
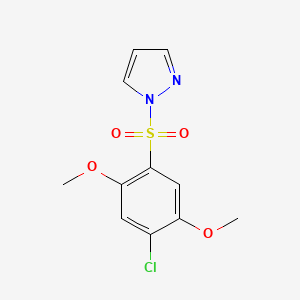
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide hydrochloride](/img/structure/B2495672.png)
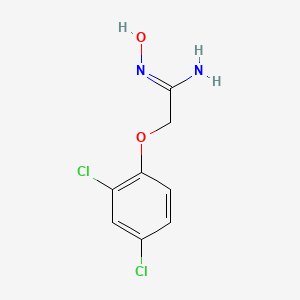


![5-[3-(Benzylamino)-2-hydroxypropyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2495679.png)
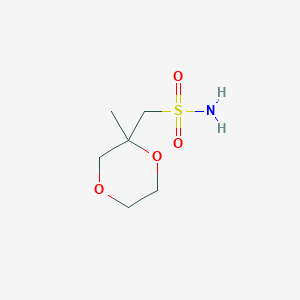
![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((3,4-dimethylphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2495685.png)
![Tert-butyl 9-imino-9-oxo-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2495687.png)
![6-(3-Chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2495688.png)